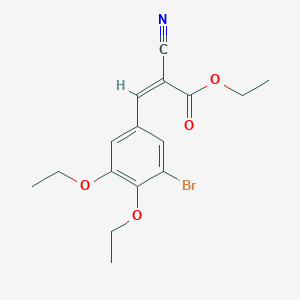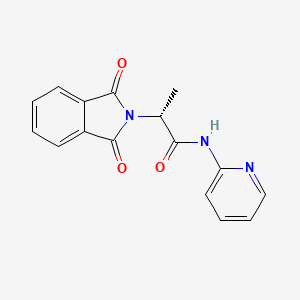
Ethyl (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate, also known as ethyl (E)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoacrylate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This property makes it useful in various chemical reactions and as a potential drug candidate.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate. However, it has been reported to exhibit cytotoxic activity against cancer cells in vitro. It has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize and has a high purity. It is also a versatile building block that can be used in the synthesis of various compounds. However, its limited solubility in water and some organic solvents can be a limitation.
Orientations Futures
There are several future directions for the research and development of Ethyl (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate. One potential direction is to explore its use as a potential drug candidate. Its cytotoxic activity against cancer cells makes it a promising candidate for further investigation. Another direction is to optimize its synthesis method to obtain higher yields and purity. Additionally, its use in the synthesis of heterocyclic compounds and other cyanoacrylates can be further explored to develop new materials with potential applications in various fields.
Méthodes De Synthèse
The synthesis of Ethyl (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with this compound chloroacetate to yield the final product. This synthesis method has been optimized to obtain high yields of this compound (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate with high purity.
Applications De Recherche Scientifique
Ethyl (2Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis, where it is used as a versatile building block for the synthesis of various compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds and as a starting material for the synthesis of other cyanoacrylates.
Propriétés
IUPAC Name |
ethyl (Z)-3-(3-bromo-4,5-diethoxyphenyl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c1-4-20-14-9-11(8-13(17)15(14)21-5-2)7-12(10-18)16(19)22-6-3/h7-9H,4-6H2,1-3H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDPMBPBGCZRNN-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)OCC)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)OCC)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7644813.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylquinoline-2-carboxamide](/img/structure/B7644829.png)



![1-[[Cyclopropyl-[(4-fluorophenyl)methyl]amino]methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one](/img/structure/B7644855.png)
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B7644864.png)
![(4Z)-4-[(4-fluorophenyl)methylidene]-N-[2-(2-methoxyethylamino)-2-oxoethyl]-2,3-dihydro-1H-acridine-9-carboxamide](/img/structure/B7644875.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7644883.png)
![[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl] 4-ethoxybenzoate](/img/structure/B7644891.png)